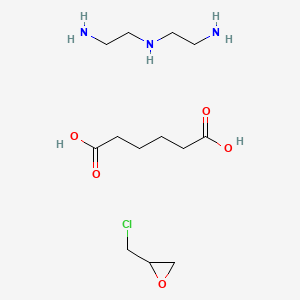![molecular formula C10H17BrO2 B14164699 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane CAS No. 6315-59-9](/img/structure/B14164699.png)
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework. The presence of a bromoethyl group adds to its reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane typically involves the reaction of 1,3-dioxaspiro[4.5]decane with a bromoethylating agent. One common method includes the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Conversion to ethyl derivatives.
科学研究应用
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides rigidity and stability, influencing the compound’s interaction with molecular targets and pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxaspiro[4.5]decane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-(2-Chloroethyl)-1,3-dioxaspiro[4.5]decane: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
2-(2-Iodoethyl)-1,3-dioxaspiro[4.5]decane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is unique due to its balanced reactivity and stability. The bromoethyl group provides sufficient reactivity for various chemical transformations, while the spiro structure ensures rigidity and stability, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
6315-59-9 |
|---|---|
分子式 |
C10H17BrO2 |
分子量 |
249.14 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-7-4-9-12-8-10(13-9)5-2-1-3-6-10/h9H,1-8H2 |
InChI 键 |
YEMVJJKUKHGUQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)COC(O2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





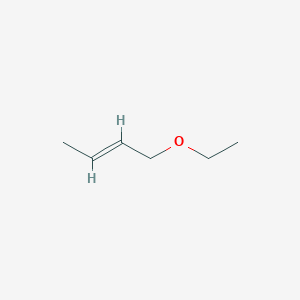
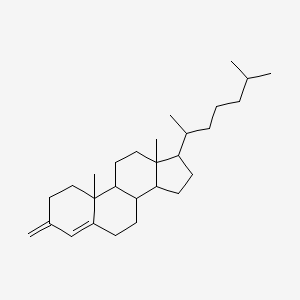
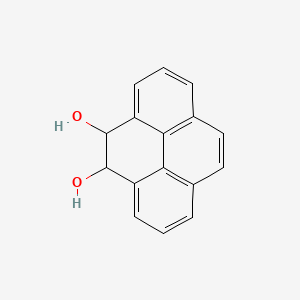
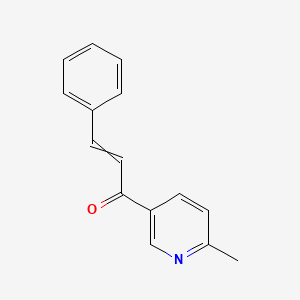
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
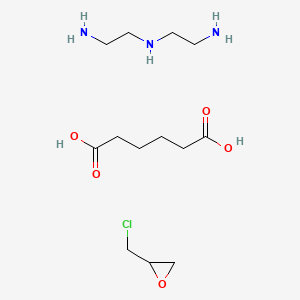
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

